molecular formula C17H12N2O2S B6360413 4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile CAS No. 849047-00-3

4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile

Cat. No.: B6360413
CAS No.: 849047-00-3
M. Wt: 308.4 g/mol
InChI Key: JKASRMLOTZKYMA-YVLHZVERSA-N
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Description

4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile is an organic compound with the molecular formula C₁₇H₁₂N₂O₂S This compound is characterized by the presence of a cyano group, a benzonitrile moiety, and a sulfonyl group attached to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-cyanobenzaldehyde in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base like piperidine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the cyano or sulfonyl groups.

Scientific Research Applications

4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and sulfonyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also influence various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-[(1Z)-2-cyano-2-(4-methylphenyl)eth-1-en-1-yl]benzonitrile: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different applications and reactivity.

Uniqueness

4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile is unique due to the presence of both cyano and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

4-[(Z)-2-cyano-2-(4-methylphenyl)sulfonylethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c1-13-2-8-16(9-3-13)22(20,21)17(12-19)10-14-4-6-15(11-18)7-5-14/h2-10H,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKASRMLOTZKYMA-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC=C(C=C2)C#N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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